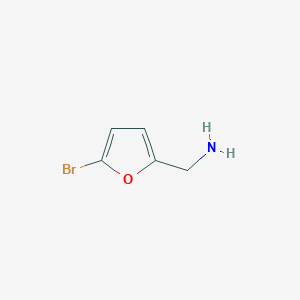
5-Bromo-3-iodo-2-isopropoxy-pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-iodo-2-isopropoxy-pyridine is a chemical compound with the empirical formula C8H9BrINO . It has a molecular weight of 341.97 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 5-Bromo-3-iodo-2-isopropoxy-pyridine consists of a pyridine ring substituted with bromo, iodo, and isopropoxy groups .Aplicaciones Científicas De Investigación
Synthesis of Pyridine Derivatives
5-Bromo-3-iodo-2-isopropoxy-pyridine can be used as a starting material in the synthesis of various pyridine derivatives . Pyridine derivatives have a wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Building Block in Organic Synthesis
This compound can serve as a building block in organic synthesis, contributing its pyridine ring to the final product . The bromo and iodo groups are reactive and can undergo various substitution reactions.
3. Precursor to Magnesium and Zinc Compounds 5-Bromo-2-iodopyridine, a similar compound, can be converted to 5-bromopyridyl-2-magnesium chloride via reaction with isopropylmagnesium chloride solution . It’s plausible that 5-Bromo-3-iodo-2-isopropoxy-pyridine could undergo a similar reaction. These organometallic compounds are useful in Grignard and Negishi coupling reactions.
Synthesis of Bipyridines
3-Bromo-5-iodopyridine, another similar compound, has been used in the synthesis of chiral 4, 4′-bipyridines . Given the structural similarity, 5-Bromo-3-iodo-2-isopropoxy-pyridine could potentially be used in a similar manner. Bipyridines are important ligands in coordination chemistry.
Synthesis of Pharmaceutical Intermediates
The bromo and iodo groups on the pyridine ring make this compound a good candidate for cross-coupling reactions, such as the Heck reaction . This could potentially be used in the synthesis of pharmaceutical intermediates.
Material Science Applications
Pyridine derivatives are known to have applications in material science, for example in the production of polymers and dyes. The specific applications would depend on the other compounds it’s synthesized with .
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds have been used to prepare azepino[4,5-b]indoles as histamine receptor modulators . Therefore, it’s possible that this compound may also interact with histamine receptors or similar targets.
Biochemical Pathways
If it does indeed act on histamine receptors as suggested by its use in the synthesis of azepino[4,5-b]indoles , it could potentially influence pathways related to inflammation, gastric acid secretion, and neurotransmission.
Pharmacokinetics
Its molecular weight (34197 g/mol ) is within the range generally considered favorable for oral bioavailability. The presence of halogens (bromine and iodine) and an isopropoxy group could potentially influence its lipophilicity and thus its absorption and distribution characteristics.
Propiedades
IUPAC Name |
5-bromo-3-iodo-2-propan-2-yloxypyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrINO/c1-5(2)12-8-7(10)3-6(9)4-11-8/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVYFRFVAOVGRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=N1)Br)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrINO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590334 |
Source


|
| Record name | 5-Bromo-3-iodo-2-[(propan-2-yl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
848243-21-0 |
Source


|
| Record name | 5-Bromo-3-iodo-2-(1-methylethoxy)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=848243-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-3-iodo-2-[(propan-2-yl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(Morpholin-4-ylmethyl)-2-thienyl]ethanone](/img/structure/B1285472.png)










